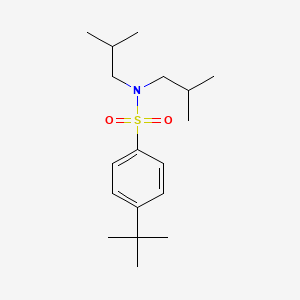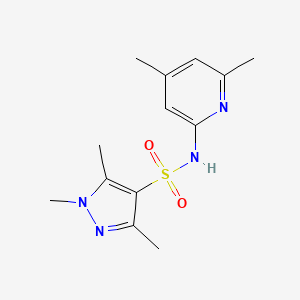
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide, also known as TCS, is a chemical compound that has been widely used in scientific research for many years. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. TCS has been found to have a wide range of biological activities and has been studied extensively for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is not well understood. It is believed to exert its biological effects by binding to specific target molecules in cells. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has been found to inhibit the activity of certain enzymes and to interfere with the function of certain proteins. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has also been found to have anti-inflammatory and antioxidant properties. It has been shown to reduce oxidative stress and to protect against cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is also stable and has a long shelf life. However, 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has some limitations. It is toxic and must be handled with care. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide can also be difficult to dissolve in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide. One area of interest is the development of new synthetic methods for 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide. Another area of interest is the study of the mechanism of action of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide. Further research is also needed to determine the potential uses of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide in the treatment of various diseases. Additionally, research is needed to determine the safety and toxicity of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide in humans.
Synthesemethoden
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is synthesized by the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-phenyl aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism and yields 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide as the final product. The synthesis of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has been used extensively in scientific research for its various biological activities. It has been found to have antibacterial, antifungal, and antiviral properties. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases. It has been found to inhibit the growth of cancer cells and to have a protective effect on pancreatic beta cells.
Eigenschaften
IUPAC Name |
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO2S/c19-14-10-16(21)18(11-15(14)20)25(23,24)22-17-9-5-4-8-13(17)12-6-2-1-3-7-12/h1-11,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMXJTGQERUHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)
![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)
![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)
